3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Overview
Description
3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 220.66 . The predicted boiling point is 468.5±35.0 °C . The compound has a density of 1.55±0.1 g/cm3 .Scientific Research Applications
Electronic and Photophysical Properties Modulation
The study of substituted pyrazolyl–pyridazine ligands, including 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine, reveals insights into their electronic and photophysical properties when coordinated with metal complexes. These properties are crucial for applications in photonic and electronic materials, where the molecular design influences the efficiency of light absorption and emission. The research demonstrates how structural modifications can adjust electronic properties and potential applications in designing new materials for optoelectronic devices (Saldías et al., 2019).
Green Synthesis and Biological Activities
A green synthetic approach utilizing 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine has been explored for producing novel pyrazolylpyridazine amines. This environmentally friendly synthesis highlights the compound's role in generating biologically active molecules, particularly those inhibiting yeast α-glucosidase, a key enzyme in carbohydrate digestion. Such studies are fundamental for developing new therapeutic agents against diabetes and other metabolic disorders, emphasizing the compound's potential in medicinal chemistry (Chaudhry et al., 2017).
Surface Protection and Corrosion Inhibition
Research into 3-chloropyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, has showcased their effectiveness in protecting mild steel surfaces from corrosion in acidic environments. This property is vital for industries where metal durability and longevity are critical. Understanding the molecular interactions and protection mechanisms offers avenues for developing new corrosion inhibitors, contributing to more sustainable and longer-lasting materials in corrosive conditions (Olasunkanmi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJVEWBLUBNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856639 | |
Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440965-10-5 | |
Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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